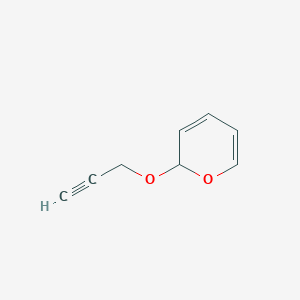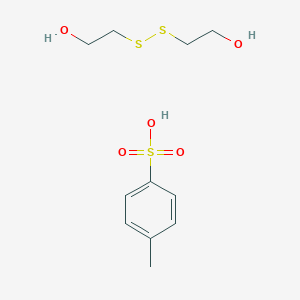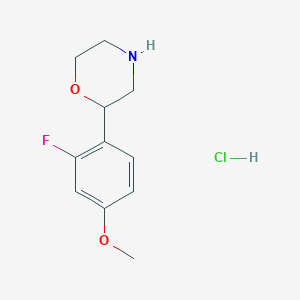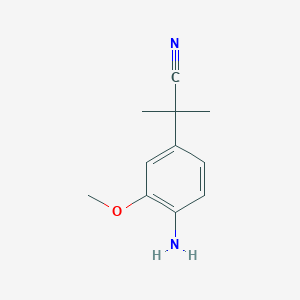![molecular formula C12H14INO B14791073 Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide is a compound of interest in various fields of chemistry and biology. This compound features a cyclopropane ring, a carboxylic acid group, and an amide linkage with a 4-iodo-phenyl substituent. The unique structure of this compound makes it a valuable subject for research and application in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved by the hydrolysis of cyclopropyl cyanide or by the action of alkali on ethyl γ-chlorobutyrate.
Introduction of the 4-Iodo-Phenyl Group: The 4-iodo-phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Amidation Reaction: The final step involves the formation of the amide bond between the cyclopropanecarboxylic acid and the 1-(4-iodo-phenyl)-ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The 4-iodo-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring and the 4-iodo-phenyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid [1-(4-bromo-phenyl)-ethyl]amide: Similar structure with a bromine substituent instead of iodine.
Cyclopropanecarboxylic acid [1-(4-chloro-phenyl)-ethyl]amide: Similar structure with a chlorine substituent.
Uniqueness
Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding and other interactions, making it distinct from its bromine and chlorine analogs.
Eigenschaften
Molekularformel |
C12H14INO |
|---|---|
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
N-[1-(4-iodophenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
FKWQRMKIVHVYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)I)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
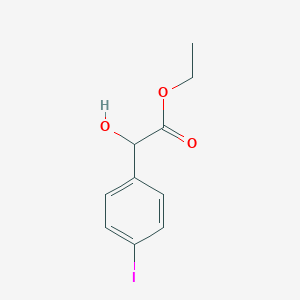

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)
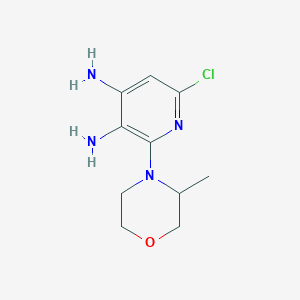
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
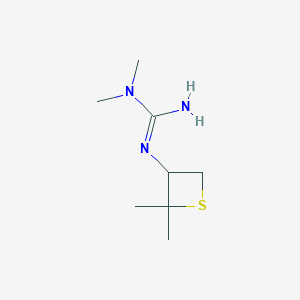
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
